N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an isochromene ring system, a chloro substituent, and an acetylphenyl group. Its distinct molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium bicarbonate (NaHCO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro substituent .
Scientific Research Applications
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide include:
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isochromene ring system and the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14ClNO4 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H14ClNO4/c1-10(21)11-3-2-4-14(7-11)20-17(22)16-8-12-5-6-13(19)9-15(12)18(23)24-16/h2-7,9,16H,8H2,1H3,(H,20,22) |
InChI Key |
KCFMPZFNMYXKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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